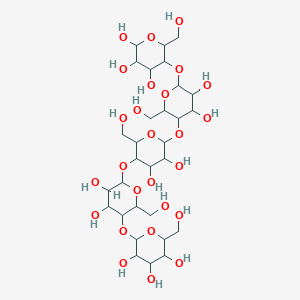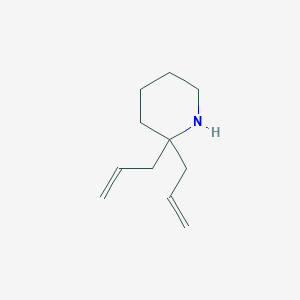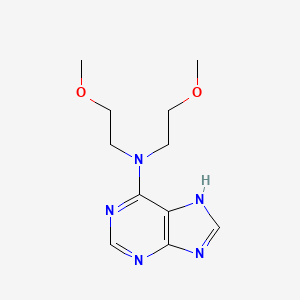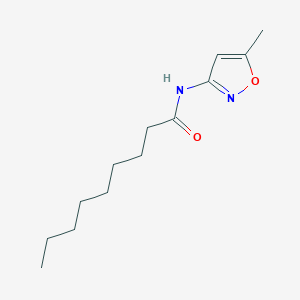![molecular formula C19H14N2O3 B12464786 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)
2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol typically involves the condensation reaction between 1,2-dihydroacenaphthylene-5-amine and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol involves its interaction with biological macromolecules such as proteins and nucleic acids. The Schiff base moiety can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-4-nitrophenol
- **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-5-nitrophenol
- **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3-nitrophenol
Uniqueness
2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol is unique due to the specific positioning of the nitro group on the phenol ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s ability to form metal complexes and its biological activity, making it distinct from other similar Schiff bases.
Propriétés
Formule moléculaire |
C19H14N2O3 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(1,2-dihydroacenaphthylen-5-yliminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C19H14N2O3/c22-19-14(4-2-6-17(19)21(23)24)11-20-16-10-9-13-8-7-12-3-1-5-15(16)18(12)13/h1-6,9-11,22H,7-8H2 |
Clé InChI |
ANQWMBUAVJXWIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12464716.png)


![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)


![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)

![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)

![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
